Cas no 169205-96-3 (2-(Methylthio)oxazolo5,4-cpyridine)
2-(Methylthio)oxazolo5,4-cpyridine Chemical and Physical Properties
Names and Identifiers
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- 2-(Methylthio)oxazolo[5,4-c]pyridine
- 2-methylsulfanyl-[1,3]oxazolo[5,4-c]pyridine
- 2-(methylsulfanyl)[1,3]oxazolo[5,4-c]pyridine
- 2-(Methylthio)oxazolopyridine
- 2-methylsulfanyl-oxazolo[5,4-c]pyridine
- 2-methylthio-oxazolo[5,4-c]pyridine
- AC1Q4H77
- ACMC-1BZGJ
- AG-E-18503
- CTK4D3228
- SureCN1018623
- Oxazolo[5,4-c]pyridine, 2-(Methylthio)-
- SCHEMBL1018623
- 169205-96-3
- CS-0328557
- A882111
- DEGNWJBCNBPOPI-UHFFFAOYSA-N
- MFCD08447111
- AKOS006343926
- DTXSID90437129
- FT-0719218
- AS-40626
- 2-(Methylthio)oxazolo5,4-cpyridine
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- MDL: MFCD08447111
- Inchi: 1S/C7H6N2OS/c1-11-7-9-5-2-3-8-4-6(5)10-7/h2-4H,1H3
- InChI Key: DEGNWJBCNBPOPI-UHFFFAOYSA-N
- SMILES: S(C)C1=NC2C=CN=CC=2O1
Computed Properties
- Exact Mass: 166.02000
- Monoisotopic Mass: 166.02008399g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 144
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.5
- Topological Polar Surface Area: 64.2Ų
Experimental Properties
- Melting Point: 79-81°C
- PSA: 64.22000
- LogP: 1.94470
2-(Methylthio)oxazolo5,4-cpyridine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(Methylthio)oxazolo5,4-cpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M219703-50mg |
2-(Methylthio)oxazolo[5,4-c]pyridine |
169205-96-3 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M219703-100mg |
2-(Methylthio)oxazolo[5,4-c]pyridine |
169205-96-3 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M219703-500mg |
2-(Methylthio)oxazolo[5,4-c]pyridine |
169205-96-3 | 500mg |
$ 115.00 | 2022-06-04 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H51017-1g |
2-(Methylthio)oxazolo[5,4-c]pyridine |
169205-96-3 | 1g |
¥4516.00 | 2023-02-09 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H51017-250mg |
2-(Methylthio)oxazolo[5,4-c]pyridine |
169205-96-3 | 250mg |
¥1256.00 | 2023-02-09 | ||
| Ambeed | A419788-1g |
2-(Methylthio)oxazolo[5,4-c]pyridine |
169205-96-3 | 97% | 1g |
$884.0 | 2024-04-23 |
2-(Methylthio)oxazolo5,4-cpyridine Suppliers
2-(Methylthio)oxazolo5,4-cpyridine Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 2-(Methylthio)oxazolo5,4-cpyridine
2-(Methylthio)oxazolo[5,4-c]pyridine: A Comprehensive Overview
2-(Methylthio)oxazolo[5,4-c]pyridine is a heterocyclic compound with the CAS registry number 169205-96-3. This compound belongs to the class of oxazolopyridines, which are known for their unique structural features and diverse applications in organic synthesis and materials science. The molecule consists of a pyridine ring fused with an oxazole ring, with a methylthio group (-SMe) attached at the 2-position of the oxazole ring. This substitution pattern imparts distinctive electronic and steric properties to the compound, making it a valuable building block in various chemical reactions.
The synthesis of 2-(Methylthio)oxazolo[5,4-c]pyridine typically involves multi-step reactions, often starting from simple precursors like aldehydes or ketones. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound. For instance, researchers have explored the use of transition metal catalysts to facilitate coupling reactions that lead to the formation of the oxazolopyridine core. These methods not only improve yield but also enhance the purity of the final product, which is critical for its application in sensitive chemical systems.
One of the most intriguing aspects of 2-(Methylthio)oxazolo[5,4-c]pyridine is its ability to act as a versatile precursor in organic synthesis. The methylthio group (-SMe) is particularly reactive under certain conditions, making it amenable to various functionalization strategies. For example, recent studies have demonstrated that this compound can undergo nucleophilic substitution reactions to introduce different substituents at the sulfur atom. Such modifications allow chemists to tailor the electronic properties of the molecule for specific applications.
In terms of applications, 2-(Methylthio)oxazolo[5,4-c]pyridine has shown promise in materials science as a component in advanced materials such as coordination polymers and metal-organic frameworks (MOFs). The heterocyclic structure provides coordination sites for metal ions, enabling the construction of porous materials with potential applications in gas storage and catalysis. Additionally, its electronic properties make it a candidate for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Recent research has also highlighted the potential of 2-(Methylthio)oxazolo[5,4-c]pyridine in medicinal chemistry. The compound's ability to act as a ligand for biologically relevant metal ions has led to its investigation as a scaffold for drug discovery. For instance, derivatives of this compound have been studied for their ability to inhibit enzymes involved in neurodegenerative diseases such as Alzheimer's disease. These findings underscore the importance of exploring further into its pharmacological properties.
From an analytical standpoint, 2-(Methylthio)oxazolo[5,4-c]pyridine can be characterized using a variety of spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy. These methods provide insights into its molecular structure and electronic transitions, which are critical for understanding its reactivity and functionality.
In conclusion, 2-(Methylthio)oxazolo[5,4-c]pyridine is a multifaceted compound with significant potential across various fields of chemistry and materials science. Its unique structure and reactivity make it an invaluable tool for researchers seeking to develop novel materials and therapeutic agents. As ongoing studies continue to uncover new applications and properties of this compound, its role in scientific advancements is likely to grow even further.
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